N-(2,2-Difluorospiro[3.3]heptan-6-yl)prop-2-enamide
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Overview
Description
N-(2,2-Difluorospiro[3.3]heptan-6-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFH-SP-CONH2 and has been synthesized using various methods. In
Mechanism of Action
DFH-SP-CONH2 has been found to exhibit a unique mechanism of action, which involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and the development of cancer.
Biochemical and Physiological Effects:
DFH-SP-CONH2 has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of immune responses. This compound has also been found to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DFH-SP-CONH2 in lab experiments is its unique mechanism of action and potential therapeutic applications. However, one of the major limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which makes it difficult to evaluate its potential as a drug candidate.
Future Directions
There are several future directions for research on DFH-SP-CONH2, including the investigation of its pharmacokinetic and pharmacodynamic properties, the development of more efficient synthesis methods, and the evaluation of its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, DFH-SP-CONH2 is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been investigated as a potential drug candidate for the treatment of various diseases. DFH-SP-CONH2 exhibits a unique mechanism of action and has several biochemical and physiological effects. While there are several advantages to using this compound in lab experiments, there are also limitations, including the lack of information on its pharmacokinetic and pharmacodynamic properties. There are several future directions for research on DFH-SP-CONH2, including the investigation of its pharmacokinetic and pharmacodynamic properties and the evaluation of its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
DFH-SP-CONH2 has been synthesized using several methods, including the reaction of 2,2-difluorocyclopropanecarboxylic acid with propargylamine, followed by cyclization and dehydration to form the spirocyclic structure. Another method involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with propargyl alcohol, followed by cyclization and dehydration to form the spirocyclic structure.
Scientific Research Applications
DFH-SP-CONH2 has been found to have several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2,2-difluorospiro[3.3]heptan-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-8(14)13-7-3-9(4-7)5-10(11,12)6-9/h2,7H,1,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLSWFVXOQSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(C1)CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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